molecular formula C11H8N4 B104228 2-(3-Pyridazinyl)-1H-benzimidazole CAS No. 18107-01-2

2-(3-Pyridazinyl)-1H-benzimidazole

Cat. No. B104228
CAS RN: 18107-01-2
M. Wt: 196.21 g/mol
InChI Key: STFAIIPJMDVFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyridazinyl)-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies, including its use as a potential anticancer agent.

Mechanism Of Action

The mechanism of action of 2-(3-Pyridazinyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound also induces apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

2-(3-Pyridazinyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα. This compound also induces apoptosis in cancer cells, leading to their death. Additionally, it has been shown to exhibit anti-inflammatory and anti-microbial activities.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(3-Pyridazinyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(3-Pyridazinyl)-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-(3-Pyridazinyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 3-pyridazinecarboxaldehyde in the presence of a catalyst. This method yields the desired product with a good yield and purity.

Scientific Research Applications

2-(3-Pyridazinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anti-microbial activities. In various scientific research studies, this compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.

properties

CAS RN

18107-01-2

Product Name

2-(3-Pyridazinyl)-1H-benzimidazole

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-pyridazin-3-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14)

InChI Key

STFAIIPJMDVFPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3

synonyms

Benzimidazole, 2-(3-pyridazinyl)- (8CI)

Origin of Product

United States

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